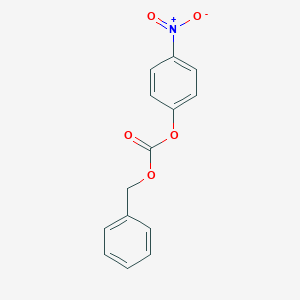

Carbonic acid, 4-nitrophenyl phenylmethyl ester

Overview

Description

The ester "Carbonic acid, 4-nitrophenyl phenylmethyl ester" is related to the study of carbonic anhydrases and their activities with esters like 4-nitrophenyl acetate and phosphates. These enzymes are investigated for their esterase and phosphatase activities across different classes and organisms (Innocenti & Supuran, 2010).

Synthesis Analysis

The synthesis of related ester compounds often involves the reaction of carbonic anhydrases with substrates like 4-nitrophenyl acetate. These reactions help in understanding the substrate specificity and activity of different enzyme classes (Verpoorte, Mehta, & Edsall, 1967).

Molecular Structure Analysis

Molecular structure and conformation analyses are crucial for understanding the chemical behavior of esters. For example, studies have been conducted on the molecular structure and conformation of related compounds using techniques like electron nuclear double resonance and molecular modeling (Mustafi, Boisvert, & Makinen, 1993).

Chemical Reactions and Properties

The reactivity and properties of carbonic acid esters are influenced by their molecular structure. For example, the synthesis of conjugated polyene carbonyl derivatives of nitroxyl spin-labels demonstrates the chemical versatility and reactivity of these compounds (Mustafi, Boisvert, & Makinen, 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are fundamental for understanding the behavior and applications of esters. The study of polymorphs of related compounds like 4-nitrophenylacetic acid helps in understanding these physical properties (Kennedy & Moraes, 2016).

Chemical Properties Analysis

The chemical properties of esters are significantly influenced by their functional groups and molecular structure. Investigations into the esterase, phosphatase, and sulfatase activities of carbonic anhydrase isozymes with 4-nitrophenyl esters provide insight into the chemical properties and reactivity of these compounds (Innocenti, Scozzafava, Parkkila, Puccetti, De Simone, & Supuran, 2008).

Scientific Research Applications

Carbonic Anhydrases as Sulfatases and Esterase Activity

Carbonic anhydrases (CAs) are known for their role in catalyzing the hydration of CO2 to bicarbonate. However, research has extended their functionality to include activated ester hydrolysis and even sulfatase activity under certain conditions. Specifically, α-carbonic anhydrases have been shown to catalyze the synthesis of cyclic diols from sulfate esters, highlighting their versatility beyond their traditional role. This finding opens up new avenues for the use of carbonic anhydrases in synthetic organic chemistry and biochemistry, providing insights into enzyme catalysis mechanisms and potential applications in drug design and other areas of medicinal chemistry (Çavdar et al., 2012).

Modification and Functionalization of Surfaces

Another significant application area for derivatives of "Carbonic acid, 4-nitrophenyl phenylmethyl ester" is in the modification and functionalization of carbon-based materials, such as carbon nanotubes (CNTs). These processes are crucial for enhancing the properties of CNTs, making them suitable for various applications, including in nanocomposites, sensors, and electronic devices. The use of nitrophenyl-based compounds for the covalent modification of surfaces introduces specific functional groups that can alter the physical, chemical, and electronic properties of the materials, thereby broadening their application scope. Research demonstrates the use of nitrophenyl groups to estimate the number of carboxyl groups on the surface of carbon nanotubes, showcasing a method to quantify surface functionalization and improve material characteristics for specific applications (Masheter et al., 2007).

Mechanism of Action

Target of Action

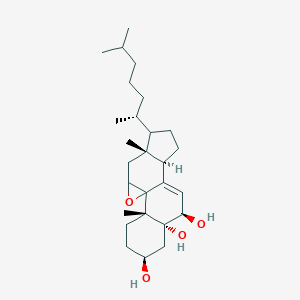

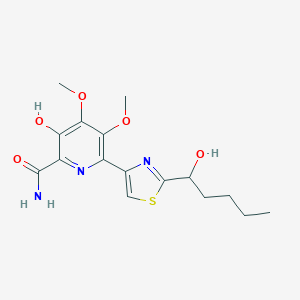

Benzyl 4-nitrophenyl carbonate, also known as Carbonic acid, 4-nitrophenyl phenylmethyl ester, Benzyl p-nitrophenyl carbonate, or Benzyl (4-nitrophenyl) carbonate, is an organic compound . It is typically used as an intermediate in organic synthesis . The primary targets of this compound are the organic compounds that it helps synthesize .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in nitration reactions, where it reacts with nitric acid and sulfuric acid to form nitrophenyl benzoic acid benzyl ester . This esterification reaction then leads to the formation of Benzyl 4-nitrophenyl carbonate .

Biochemical Pathways

The exact biochemical pathways affected by Benzyl 4-nitrophenyl carbonate depend on the specific organic compounds it helps synthesize. As an intermediate, it plays a crucial role in facilitating the chemical reactions needed to produce these compounds .

Pharmacokinetics

It is known that the compound has a low solubility in most organic solvents . This could potentially impact its bioavailability.

Action Environment

The action, efficacy, and stability of Benzyl 4-nitrophenyl carbonate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the compound’s reactivity may be affected by the presence of other chemicals in its environment .

properties

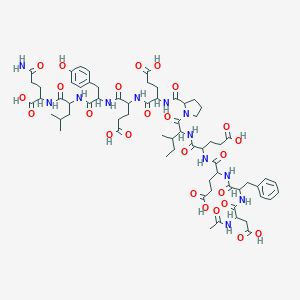

IUPAC Name |

benzyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXRWIVDBZJDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065637 | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

CAS RN |

13795-24-9 | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl p-nitrophenyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the main application of benzyl 4-nitrophenyl carbonate in peptide synthesis, as described in the provided research?

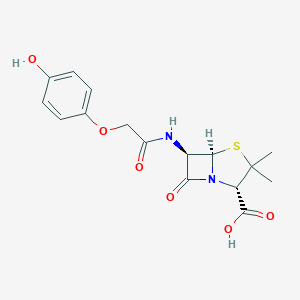

A1: Benzyl 4-nitrophenyl carbonate serves as a useful reagent for attaching amino acids to solid supports during peptide synthesis. [, ] It acts as a linker, connecting the amino acid to the resin, allowing for the stepwise addition of amino acids to build the desired peptide chain.

Q2: How does benzyl 4-nitrophenyl carbonate facilitate the release of the synthesized peptide from the solid support?

A2: The benzyloxycarbonylamide linkage formed between the amino acid and the resin, facilitated by benzyl 4-nitrophenyl carbonate, can be cleaved under specific conditions. [] One method uses palladium acetate and ammonium formate in a transfer hydrogenolysis reaction, effectively releasing the completed peptide from the solid support.

Q3: Can you provide an example of how benzyl 4-nitrophenyl carbonate has been utilized in a specific peptide synthesis strategy?

A3: Researchers successfully employed benzyl 4-nitrophenyl carbonate in a strategy to synthesize unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines. [] They first attached a symmetrical diamine to a polymer support via benzyl 4-nitrophenyl carbonate. Subsequent selective reactions and cleavage from the resin produced the desired unsymmetrical products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

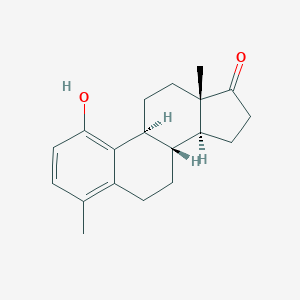

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)